2-Acetylphenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and acetophenone, featuring both acetyl and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 3-nitrobenzoate typically involves the esterification of 2-acetylphenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Carboxyphenyl 3-nitrobenzoate.
Reduction: 2-Acetylphenyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
2-Acetylphenyl 2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
2-Acetylphenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para isomers .
Properties
CAS No. |
109899-88-9 |
---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)13-7-2-3-8-14(13)21-15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 |
InChI Key |
ZFYHTTFVFJMUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.